2-Propanol-d8

Description

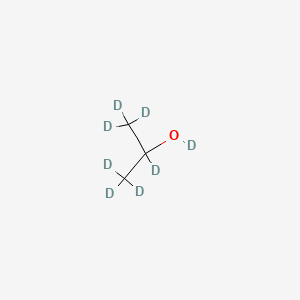

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,3,3,3-heptadeuterio-2-deuteriooxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3,2D3,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZMGEQAYNKOFK-PIODKIDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177279 | |

| Record name | (O,1,1,1,2,3,3,3-2H8)Propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22739-76-0 | |

| Record name | 2-Propan-1,1,1,2,3,3,3-d7-ol-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22739-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (O,1,1,1,2,3,3,3-2H8)Propan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022739760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (O,1,1,1,2,3,3,3-2H8)Propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (O,1,1,1,2,3,3,3-2H8)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Propanol-d8 for Researchers

For researchers, scientists, and drug development professionals, a thorough understanding of the physical properties of deuterated solvents is paramount for experimental design, data interpretation, and ensuring laboratory safety. This technical guide provides an in-depth overview of the core physical characteristics of 2-Propanol-d8 (Isopropanol-d8), a widely used solvent in nuclear magnetic resonance (NMR) spectroscopy and as a tracer in chemical research.

This compound, the deuterated analogue of isopropanol, offers unique properties that are critical in various scientific applications. Its primary utility lies in ¹H NMR spectroscopy, where the substitution of protons with deuterium atoms minimizes solvent interference, allowing for clearer observation of analyte signals.[1][2] The deuterium signal is also utilized by modern NMR spectrometers to stabilize the magnetic field, a process known as locking, which ensures experimental stability and reproducibility.[1] This guide summarizes key physical data, outlines general experimental methodologies for their determination, and provides a visual workflow for property characterization.

Core Physical Properties of this compound

The following table summarizes the essential physical and chemical properties of this compound, compiled from various reputable sources. These values are crucial for everything from calculating reaction stoichiometry to ensuring safe handling and storage.

| Property | Value | Source(s) |

| Chemical Formula | C₃D₈O / CD₃CD(OD)CD₃ | [3][4][5] |

| Molecular Weight | 68.14 g/mol | [3][4][5][6][7] |

| CAS Number | 22739-76-0 | [3][4][5][6][7][8][9][10] |

| Appearance | Clear, colorless liquid | [6][11][12] |

| Density | 0.890 g/mL at 25 °C | [3][6][13][14][15] |

| Boiling Point | 82 °C to 82.4 °C | [3][6][13][15][16][17][18] |

| Melting Point | -89.5 °C | [3][6][13][14][16][18] |

| Refractive Index (n20/D) | 1.3728 | [3][6][13][15][17] |

| Flash Point | 12 °C (53.6 °F) - closed cup | [13][14][19] |

| Solubility in Water | Completely soluble | [6][16][18] |

| Isotopic Purity | Typically ≥99.5 atom % D | [3][20][13][14] |

Experimental Protocols for Physical Property Determination

While specific experimental protocols for the determination of each physical property of this compound are not extensively detailed in publicly available literature, standardized methods are routinely employed in analytical laboratories. The following outlines the general methodologies that would be used.

1. Density Measurement: The density of a liquid like this compound is typically determined using a pycnometer or a digital density meter.[21] The procedure involves:

-

Calibration: The instrument is calibrated using a substance of known density, often deionized water, at a controlled temperature.

-

Sample Preparation: The this compound sample is equilibrated to the desired temperature (e.g., 25 °C).

-

Measurement: A precise volume of the sample is introduced into the instrument, and its mass is accurately measured. The density is then calculated as mass per unit volume. For temperature-dependent studies, these measurements are repeated across a range of temperatures.[21]

2. Boiling Point Determination: The boiling point can be determined using a distillation apparatus or a specialized boiling point apparatus.

-

A small sample of this compound is placed in a flask with a boiling chip.

-

The flask is gently heated, and the temperature is monitored with a calibrated thermometer placed in the vapor phase above the liquid.

-

The boiling point is recorded as the stable temperature at which the liquid and vapor phases are in equilibrium under atmospheric pressure.

3. Melting Point Determination: For a substance that is liquid at room temperature, the melting point (or freezing point) is determined by cooling the sample.

-

A sample of this compound is placed in a tube and slowly cooled in a controlled-temperature bath.

-

The temperature is monitored as the liquid solidifies. The melting/freezing point is the temperature at which the liquid and solid phases coexist in equilibrium.

4. Refractive Index Measurement: The refractive index is measured using a refractometer, typically an Abbé refractometer.

-

The instrument is calibrated using a standard with a known refractive index.

-

A few drops of the this compound sample are placed on the prism of the refractometer.

-

The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale at a specified temperature (usually 20 °C) and wavelength (typically the sodium D-line, 589 nm).

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a liquid sample such as this compound.

Caption: A flowchart outlining the key stages in the experimental determination of the physical properties of a liquid chemical.

Concluding Remarks for the Researcher

This guide provides a foundational understanding of the key physical properties of this compound. Accurate knowledge of these properties is not merely academic; it is essential for the practical application of this solvent in research and development. From ensuring the correct concentration of an NMR sample to adhering to safety protocols for flammable liquids, these data points inform daily laboratory practices. Researchers are encouraged to consult the original safety data sheets (SDS) and certificates of analysis (CoA) provided by their chemical suppliers for lot-specific information and comprehensive safety and handling guidelines.[22][8][9][12][23]

References

- 1. benchchem.com [benchchem.com]

- 2. labinsights.nl [labinsights.nl]

- 3. This compound D 99.5atom 22739-76-0 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. Isopropanol-dâ (D, 99%) - Cambridge Isotope Laboratories, DLM-44-5 [isotope.com]

- 6. This compound | 22739-76-0 [chemicalbook.com]

- 7. ibisscientific.com [ibisscientific.com]

- 8. fishersci.com [fishersci.com]

- 9. sds.chemdox.com [sds.chemdox.com]

- 10. sds.chemdox.com [sds.chemdox.com]

- 11. Page loading... [wap.guidechem.com]

- 12. armar-europa.de [armar-europa.de]

- 13. calpaclab.com [calpaclab.com]

- 14. calpaclab.com [calpaclab.com]

- 15. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 16. labsolu.ca [labsolu.ca]

- 17. 2-Propanol-OD D 98atom 3979-51-9 [sigmaaldrich.com]

- 18. 2-Propanol-d{8}, 99%(Isotopic) 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 19. This compound D 99.5atom 22739-76-0 [sigmaaldrich.com]

- 20. 2-Propanol D8, CAS No. 22739-76-0 | Deuterated Solvents | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. sds.chemdox.com [sds.chemdox.com]

- 23. chemicalbook.com [chemicalbook.com]

2-Propanol-d8 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on 2-Propanol-d8, a deuterated isotopologue of isopropanol. It is intended to be a quick reference for researchers and professionals in the fields of chemistry, pharmacology, and drug development who utilize labeled compounds in their studies.

Core Compound Data

This compound, also known as isopropanol-d8 or octadeuteroisopropanol, is a form of isopropanol where all eight hydrogen atoms have been replaced with deuterium atoms.[1] This isotopic substitution makes it a valuable tool in a variety of scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy where it can be used as a solvent.[2]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 22739-76-0[3][4][5] |

| Molecular Formula | C₃D₈O[3][4][5] |

| Linear Formula | CD₃CD(OD)CD₃[1] |

| Molecular Weight | 68.14 g/mol [2][3][4][5][6][7] |

| EC Number | 245-189-2[1][2] |

| Beilstein/REAXYS Number | 1816231[1][7] |

| MDL Number | MFCD00044341[1][6][7] |

Experimental Protocols

While specific experimental protocols are highly dependent on the research application, a general methodology for the use of this compound as a solvent in NMR analysis is outlined below. This is an illustrative example and should be adapted to the specific requirements of the experiment.

General Protocol for NMR Sample Preparation using this compound:

-

Analyte Preparation: Ensure the analyte of interest is in a pure and dry form.

-

Solvent Dispensing: In a controlled environment (e.g., a fume hood or glove box), accurately measure the required volume of this compound.

-

Dissolution: Dissolve a precisely weighed amount of the analyte in the measured this compound. Gentle vortexing or sonication may be used to aid dissolution.

-

Transfer to NMR Tube: Using a clean pipette, transfer the solution to an appropriate NMR tube.

-

Internal Standard (Optional): If required for quantitative analysis, add a known amount of an internal standard.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

-

NMR Acquisition: Proceed with the acquisition of NMR spectra according to the instrument's standard operating procedures.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for a research experiment involving the use of this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Isopropanol-dâ (D, 99%) - Cambridge Isotope Laboratories, DLM-44-5 [isotope.com]

- 3. scbt.com [scbt.com]

- 4. armar-europa.de [armar-europa.de]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | 22739-76-0 [chemicalbook.com]

- 7. ibisscientific.com [ibisscientific.com]

An In-depth Technical Guide to Isopropanol-d8

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of isopropanol-d8, along with its primary applications and relevant experimental protocols. Isopropanol-d8, also known as deuterated isopropanol or 2-propanol-d8, is a critical solvent and reagent in various scientific disciplines, particularly in the fields of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and kinetic isotope effect studies.

Chemical Structure and Formula

Isopropanol-d8 is an isotopologue of isopropanol where all eight hydrogen atoms have been replaced with deuterium atoms. This isotopic substitution is key to its utility in scientific research.

-

IUPAC Name: 1,1,1,2,3,3,3-heptadeuterio-2-deuteriooxypropane[4]

-

Synonyms: this compound, Octadeuteroisopropanol, Isopropyl alcohol-d8, IPA-d8[1][7]

Below is a diagram representing the chemical structure of isopropanol-d8.

Physicochemical Properties

The physical and chemical properties of isopropanol-d8 are summarized in the table below. These properties are essential for its application as a solvent and reagent in various experimental setups.

| Property | Value | References |

| CAS Number | 22739-76-0 | [3][4][7] |

| Molecular Weight | 68.14 g/mol | [1][3][6][8] |

| Appearance | Colorless Liquid | [7] |

| Density | 0.890 g/mL at 25 °C | [8] |

| Melting Point | -89.5 °C | [8] |

| Boiling Point | 82 °C | [8] |

| Flash Point | 12 °C (closed cup) | [8][9] |

| Refractive Index | n20/D 1.3728 | [8] |

| Solubility | Completely soluble in water | |

| Isotopic Purity | Typically ≥99.5 atom % D | [8][10][11][12] |

Spectroscopic Data

The primary application of isopropanol-d8 is in NMR spectroscopy, where its deuterated nature minimizes solvent interference in ¹H NMR spectra.[9][13] Below is a summary of its key spectroscopic features.

| Spectroscopic Data | Value/Description | References |

| ¹H NMR | Residual proton signal at ~1.1 ppm. | |

| ¹³C NMR | The deuterated carbons show characteristic splitting patterns due to C-D coupling. | [14] |

| IR Spectroscopy | The Ar-matrix IR spectra of isopropanol-d8 have been measured and interpreted, showing characteristic shifts in vibrational frequencies compared to the non-deuterated isotopologue due to the heavier deuterium atoms. | [15] |

Experimental Protocols and Applications

Isopropanol-d8 is a versatile compound with several key applications in research and development.

NMR Spectroscopy

Application: Isopropanol-d8 is widely used as a solvent in NMR spectroscopy.[3][10][12] Its primary advantage is the absence of large proton signals that would otherwise obscure the signals from the analyte.[9] It is particularly useful for studying compounds that are soluble in isopropanol.

General Protocol for Sample Preparation:

-

Ensure the NMR tube is clean and dry.

-

Weigh an appropriate amount of the sample (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR for small molecules) and place it in a small vial.[16]

-

Add a minimal amount of isopropanol-d8 to dissolve the sample.

-

Transfer the solution to the NMR tube using a Pasteur pipette.

-

If necessary, add an internal standard such as tetramethylsilane (TMS).

-

Adjust the final volume in the NMR tube to the appropriate height for the spectrometer.

-

Cap the NMR tube and carefully invert it several times to ensure a homogeneous solution.

-

If the sample contains particulate matter, filter the solution before transferring it to the NMR tube.[16]

Mass Spectrometry

Application: Deuterated compounds like isopropanol-d8 can be used as internal standards in quantitative mass spectrometry.[9][10] Stable isotope-labeled internal standards are ideal as they have nearly identical chemical and physical properties to the analyte but a different mass-to-charge ratio, allowing for accurate quantification by correcting for variations during sample preparation and analysis.[2][17]

General Protocol for Use as an Internal Standard:

-

Prepare a stock solution of isopropanol-d8 at a known concentration.

-

To all samples, calibration standards, and quality controls, add a precise volume of the isopropanol-d8 internal standard stock solution.

-

Proceed with the sample preparation protocol (e.g., extraction, derivatization).

-

Analyze the samples using LC-MS or GC-MS.

-

Quantify the analyte by calculating the ratio of the analyte peak area to the internal standard (isopropanol-d8) peak area.

Synthesis of Isopropanol-d8

Methodology: The industrial synthesis of isopropanol is commonly achieved through the hydrogenation of acetone.[18] A similar principle is applied for the synthesis of isopropanol-d8, where deuterated acetone (acetone-d6) is reduced using a deuterium source.

Reaction Scheme: (CD₃)₂CO + D₂ → (CD₃)₂CDOD

General Experimental Protocol (Conceptual):

-

In a high-pressure reactor, place a suitable hydrogenation catalyst (e.g., Raney nickel, platinum, or ruthenium-based catalysts).

-

Introduce acetone-d6 into the reactor.

-

Pressurize the reactor with deuterium gas (D₂).

-

Heat the reaction mixture to the appropriate temperature (e.g., 180 °C) and maintain the pressure (e.g., 0.8 MPa) as described for the non-deuterated synthesis.[18]

-

Monitor the reaction for completion.

-

After the reaction, cool the reactor and carefully vent the excess deuterium gas.

-

The crude isopropanol-d8 can then be purified by distillation.

Safety and Handling

Isopropanol-d8 is a highly flammable liquid and vapor and can cause serious eye irritation and drowsiness or dizziness.[7][9] Appropriate safety precautions should be taken when handling this chemical.

-

Storage: Store in a well-ventilated place, away from heat, sparks, open flames, and hot surfaces. Keep the container tightly closed.

-

Handling: Use in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.

-

In case of contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If on skin, wash with plenty of soap and water.

This guide provides essential technical information on isopropanol-d8 for researchers and professionals in drug development and other scientific fields. Its unique properties make it an invaluable tool in modern analytical and chemical research.

References

- 1. This compound | 22739-76-0 [chemicalbook.com]

- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 3. Isopropanol-dâ (D, 99%) - Cambridge Isotope Laboratories, DLM-44-5 [isotope.com]

- 4. Isopropanol-d8, for NMR, 99+ atom % D 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound D 99.5atom 22739-76-0 [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound D 99.5atom 22739-76-0 [sigmaaldrich.com]

- 9. 2-Propanol D8, CAS No. 22739-76-0 | Deuterated Solvents | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 10. This compound | ZEOTOPE [zeotope.com]

- 11. gentaur.com [gentaur.com]

- 12. eqipped.com [eqipped.com]

- 13. Isopropanol-d7 | 19214-96-1 | Benchchem [benchchem.com]

- 14. azom.com [azom.com]

- 15. researchgate.net [researchgate.net]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 18. drpress.org [drpress.org]

Navigating Isotopic Purity: A Technical Guide to 2-Propanol-d8 in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

In the precise world of Nuclear Magnetic Resonance (NMR) spectroscopy, the isotopic purity of deuterated solvents is paramount for acquiring high-quality, unambiguous spectral data. This in-depth technical guide focuses on 2-Propanol-d8, a versatile solvent in NMR studies, providing a comprehensive overview of its isotopic purity, methods for its determination, and the implications for experimental results.

The Critical Role of Isotopic Purity in NMR

Deuterated solvents are indispensable in ¹H NMR spectroscopy for several key reasons. Primarily, they eliminate overwhelming solvent signals that would otherwise obscure the resonances of the analyte.[1][2] By replacing hydrogen atoms with deuterium, the solvent becomes effectively "invisible" in the proton spectrum. Furthermore, the deuterium signal provides a lock for the spectrometer's magnetic field, ensuring stability and high resolution during data acquisition.

The isotopic purity of a deuterated solvent like this compound refers to the percentage of deuterium atoms that have replaced hydrogen atoms. Commercially available this compound typically boasts an isotopic purity of 99.5 atom % D or higher.[3][4] However, residual, non-deuterated isotopologues will always be present. These residual protons give rise to characteristic signals in the ¹H NMR spectrum, which, if properly identified, can serve as secondary chemical shift references. Conversely, unidentified signals from impurities can lead to misinterpretation of spectra and inaccurate quantification.

Quantitative Data Summary

For accurate and reproducible NMR analysis, a thorough understanding of the physical and spectral properties of this compound is essential.

Table 1: Physicochemical and NMR Data for this compound

| Property | Value |

| Chemical Formula | C₃D₈O |

| Molecular Weight | 68.14 g/mol |

| CAS Number | 22739-76-0 |

| Density | 0.890 g/mL at 25 °C |

| Boiling Point | 82 °C |

| Melting Point | -89.5 °C |

| Typical Isotopic Purity | ≥ 99.5 atom % D |

| ¹H NMR Residual Signals | ~3.9 ppm (septet, CD₃-CHD-OD), ~1.1 ppm (doublet, CD₃-CHD-OD) |

| ¹³C NMR Signal | ~63 ppm (septet) |

Table 2: Predicted ¹H NMR Chemical Shifts of Common Impurities in this compound

| Impurity | Predicted ¹H Chemical Shift (ppm) | Multiplicity |

| Water (H₂O) | Variable (typically 2.0-3.0) | s |

| Acetone | ~2.09 | s |

| Methanol | ~3.31 (CH₃), ~4.84 (OH) | s, s |

| Ethanol | ~1.15 (CH₃), ~3.55 (CH₂) | t, q |

| Diethyl ether | ~1.12 (CH₃), ~3.40 (CH₂) | t, q |

| Dichloromethane | ~5.33 | s |

| Chloroform | ~7.26 | s |

| Toluene | ~2.34 (CH₃), ~7.1-7.3 (Ar-H) | s, m |

| Hexane | ~0.88 (CH₃), ~1.26 (CH₂) | t, m |

| Benzene | ~7.36 | s |

| Acetonitrile | ~1.96 | s |

| Dimethyl sulfoxide (DMSO) | ~2.54 | s |

s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet

Experimental Protocols

Accurate determination of the isotopic purity of this compound is crucial for validating its quality and ensuring the reliability of NMR data. Quantitative NMR (qNMR) is a powerful technique for this purpose.

Protocol: Determination of Isotopic Purity of this compound by ¹H qNMR

This protocol outlines a method for determining the isotopic purity of this compound using an internal standard.

1. Selection of Internal Standard:

An ideal internal standard should:

-

Be of high purity (certified reference material is recommended).

-

Be stable and non-reactive with the solvent and sample.

-

Have a simple ¹H NMR spectrum with at least one signal that does not overlap with the residual solvent signals of this compound.

-

Be soluble in this compound.

Maleic acid is a suitable internal standard. It is a solid, making it easy to weigh accurately, and its olefinic protons appear as a singlet at approximately 6.3 ppm, a region that is typically free of other signals.

2. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the internal standard (e.g., maleic acid) into a clean, dry NMR tube. Record the exact mass.

-

Add approximately 0.6 mL of the this compound being tested to the NMR tube.

-

Accurately weigh the NMR tube with the internal standard and solvent. The difference in weight will give the mass of the this compound.

-

Cap the NMR tube securely and gently vortex or sonicate to ensure complete dissolution of the internal standard.

3. NMR Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure the spectrometer is properly shimmed to obtain optimal resolution.

-

Set the following acquisition parameters:

-

Pulse Angle: 90°

-

Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both the internal standard and the residual solvent protons). A relaxation delay of 30-60 seconds is generally recommended to ensure full relaxation.

-

Number of Scans (ns): 8 or 16, to achieve a good signal-to-noise ratio.

-

Acquisition Time (at): Sufficiently long to allow the FID to decay completely, typically 2-4 seconds.

-

4. Data Processing and Analysis:

-

Apply Fourier transformation to the acquired FID.

-

Carefully phase the spectrum and perform a baseline correction.

-

Integrate the signal of the internal standard (e.g., the singlet for maleic acid) and the residual proton signals of this compound (the septet around 3.9 ppm and the doublet around 1.1 ppm).

-

Calculate the isotopic purity using the following formula:

Where:

-

m_IS = mass of the internal standard (in mg)

-

N_solvent = number of protons in the non-deuterated solvent molecule (for isopropanol, this is 8)

-

I_solvent = integral of the residual proton signals of this compound

-

m_solvent = mass of the this compound (in mg)

-

N_IS = number of protons giving rise to the integrated signal of the internal standard (for maleic acid, this is 2)

-

I_IS = integral of the internal standard signal

-

MW_IS = molecular weight of the internal standard (for maleic acid, 116.07 g/mol )

-

MW_solvent_H = molecular weight of non-deuterated 2-propanol (60.10 g/mol )

-

Visualizing Workflows and Relationships

Understanding the workflow for assessing isotopic purity and its impact on NMR data quality is crucial. The following diagrams, generated using the DOT language, illustrate these concepts.

Caption: Workflow for qNMR determination of isotopic purity.

Caption: Impact of isotopic purity on NMR data quality.

Conclusion

For researchers, scientists, and drug development professionals relying on NMR spectroscopy, a comprehensive understanding of the isotopic purity of deuterated solvents like this compound is not merely a technical detail but a cornerstone of reliable and reproducible results. By employing rigorous quantitative methods to verify isotopic purity and being vigilant in identifying potential impurities, the integrity of NMR data can be upheld, leading to more accurate structural elucidation, kinetic measurements, and quantitative analyses. This guide provides the necessary framework for achieving that level of analytical certainty.

References

In-Depth Technical Guide to the Safe Handling of 2-Propanol-d8 in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for 2-Propanol-d8, also known as Isopropanol-d8. The information is intended to ensure its safe handling, storage, and use in laboratory environments. This document summarizes key safety information, presents it in an accessible format, and outlines relevant experimental protocols for toxicity assessment.

Section 1: Chemical Identification and Properties

This compound is a deuterated form of isopropanol, commonly used as a solvent in chemical research, particularly for NMR spectroscopy.[1][2] Its physical and chemical properties are summarized below.

| Property | Value |

| Chemical Formula | C₃D₈O |

| CAS Number | 22739-76-0[3][4][5] |

| Molecular Weight | 68.14 g/mol [2] |

| Appearance | Colorless liquid[6] |

| Boiling Point | 82 °C (lit.)[2][7] |

| Melting Point | -89.5 °C (lit.)[2][7] |

| Density | 0.890 g/mL at 25 °C (lit.)[2][7] |

| Solubility | Completely soluble in water[1][6][8] |

| Flash Point | 12 °C (53.6 °F) - closed cup[2] |

| Explosion Limits | 2-12.7 % (lit.)[2][7] |

| Refractive Index | n20/D 1.3728 (lit.)[2][7] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3][4][5][6]

| Hazard Classification | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor[4][5][6][9] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[4][5][6][9] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H336: May cause drowsiness or dizziness[4][5][6][9] |

GHS Pictograms:

Section 3: Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling

-

Use in a well-ventilated area, preferably in a fume hood.[5][10]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][4][5] No smoking.[3][5]

-

Ground and bond containers and receiving equipment to prevent static discharge.[5][6]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[4][5][6]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][11]

-

Wash hands thoroughly after handling.[3]

Storage

-

Store away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, halogens, and aluminum.[1][6]

-

Protect from sunlight and moisture.[3][4] this compound is hygroscopic and can absorb moisture from the air.[12]

-

For long-term stability and to prevent contamination, especially with water, it is recommended to store under an inert atmosphere (e.g., argon or nitrogen).[13][14]

Section 4: Emergency Procedures

In the event of an emergency, follow these procedures.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[4][9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][9]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Highly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[3]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Evacuate personnel to a safe area.

-

Remove all sources of ignition.[10]

-

Ventilate the area.[10]

-

Contain the spill with absorbent material (e.g., sand, earth, or vermiculite).[3][15]

-

Collect the spilled material and place it in a suitable container for disposal.[3]

Section 5: Toxicological Information

The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The toxicological effects are similar to that of isopropanol.

| Acute Toxicity | Value | Species |

| Oral LD50 | 5,045 mg/kg | Rat[9][16] |

| Dermal LD50 | 12,800 mg/kg | Rabbit[9][16] |

| Inhalation LC50 | 16,000 ppm (8 h) | Rat[9] |

Skin Corrosion/Irritation: Mild skin irritation.[9] Serious Eye Damage/Irritation: Causes serious eye irritation.[9] Germ Cell Mutagenicity: No data available.[9] Carcinogenicity: Not classifiable as to its carcinogenicity to humans.[9]

Section 6: Experimental Protocols

The toxicological data presented are based on standardized experimental protocols, such as those provided by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 423)

-

Principle: A stepwise procedure is used with a small number of animals per step to obtain sufficient information on the acute toxicity of the substance for classification.

-

Animal Selection: Healthy, young adult rodents (usually rats) of a single sex (typically females) are used.[12]

-

Housing and Feeding: Animals are housed in appropriate conditions with a controlled diet. They are fasted (food, but not water, withheld) overnight before dosing.[12]

-

Dose Administration: The test substance is administered in a single dose by gavage.[12] Dosing is initiated at a predetermined level based on existing information.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[12]

-

Procedure: The absence or presence of compound-related mortality at one dose level determines the next step: either dosing at a higher or lower fixed dose level.[12]

Acute Dermal Toxicity (Based on OECD Guideline 402)

-

Principle: The substance is applied to the skin of experimental animals in a single dose to assess its potential to cause adverse effects upon short-term dermal exposure.[14][17]

-

Animal Selection: Healthy, young adult rodents (usually rats) are used.

-

Preparation: The fur is removed from the dorsal area of the trunk of the test animals approximately 24 hours before the test.[3]

-

Dose Application: The test substance is applied uniformly over an area of at least 10% of the body surface. The treated area is then covered with a porous gauze dressing.[3] The exposure period is 24 hours.[3]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.[14] A gross necropsy of all animals is performed at the end of the study.[14]

Acute Inhalation Toxicity (Based on OECD Guideline 403)

-

Principle: Animals are exposed to the test substance in the form of a vapor, aerosol, or dust for a defined period to determine the concentration that is lethal to 50% of the animals (LC50).[4]

-

Animal Selection: Young, adult rodents (usually rats) are used.

-

Exposure: Animals are exposed in a dynamic inhalation chamber for a standard duration, typically 4 hours.[4][5] The concentration of the test substance is controlled and monitored.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days following exposure.[4][5] Gross necropsy is performed on all animals.[5]

Flash Point Determination (Closed-Cup Method)

-

Principle: The flash point is the lowest temperature at which the vapors of the substance will ignite when an ignition source is introduced. The closed-cup method contains the vapors in a sealed cup, which generally results in a lower flash point than an open-cup method.

-

Apparatus: A Pensky-Martens closed-cup tester or similar apparatus is used.[10]

-

Procedure: a. The test cup is filled with the sample to a specified level.[10] b. The cup is heated at a slow, constant rate.[18] c. A small flame is directed into the cup at regular temperature intervals.[10] d. The flash point is the lowest temperature at which a flash is observed inside the cup.[10]

Section 7: Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It should be treated as a hazardous waste. Do not dispose of it down the drain.[10]

Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the SDS provided by the supplier for the most current and complete information.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 4. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 5. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 6. researchgate.net [researchgate.net]

- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 11. oil-tester.com [oil-tester.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Acute toxicity study for inhalation | PPTX [slideshare.net]

- 14. nucro-technics.com [nucro-technics.com]

- 15. litfl.com [litfl.com]

- 16. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 17. oecd.org [oecd.org]

- 18. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

Solubility of 2-Propanol-d8 in Organic Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Propanol-d8 (deuterated isopropanol) in various organic compounds. Due to its utility as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy and as a tracer in chemical reactions, understanding its solubility is critical for experimental design and execution.

Core Principles of Solubility

This compound, the fully deuterated isotopologue of isopropanol, shares very similar physical and chemical properties with its non-deuterated counterpart. The primary difference lies in the substitution of protium (¹H) with deuterium (²H), which results in a slightly higher molecular weight and minor differences in intermolecular interactions. However, for the practical purpose of solubility in organic solvents, it is widely accepted that the solubility of a deuterated solvent is nearly identical to that of its non-deuterated form.[1][2]

2-Propanol is a polar organic solvent and is miscible with a wide array of both polar and non-polar organic solvents.[3][4][5] This broad miscibility is attributed to its ability to engage in hydrogen bonding via its hydroxyl group, as well as its capacity for van der Waals interactions through its alkyl backbone.

Quantitative Solubility Data

Precise quantitative solubility data (e.g., g/100mL) for this compound in a comprehensive range of organic solvents is not extensively documented in publicly available literature. However, based on the principle of isotopic similarity, the miscibility of 2-Propanol provides a reliable guide. "Miscible" indicates that the two substances will mix in all proportions to form a homogeneous solution.

| Organic Solvent | Chemical Formula | Polarity | Expected Solubility of this compound |

| Acetone | C₃H₆O | Polar aprotic | Miscible |

| Acetonitrile | C₂H₃N | Polar aprotic | Miscible |

| Benzene | C₆H₆ | Non-polar | Miscible[5] |

| Chloroform | CHCl₃ | Polar aprotic | Miscible[3][5] |

| Dichloromethane | CH₂Cl₂ | Polar aprotic | Miscible |

| Diethyl Ether | (C₂H₅)₂O | Polar aprotic | Miscible[5] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar aprotic | Miscible |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar aprotic | Miscible |

| Ethanol | C₂H₅OH | Polar protic | Miscible[3] |

| Ethyl Acetate | CH₃COOC₂H₅ | Polar aprotic | Miscible |

| Hexane | C₆H₁₄ | Non-polar | Limited solubility/Immiscible[6] |

| Methanol | CH₃OH | Polar protic | Miscible |

| Tetrahydrofuran (THF) | C₄H₈O | Polar aprotic | Miscible |

| Toluene | C₇H₈ | Non-polar | Miscible[6] |

| Water | H₂O | Polar protic | Completely Soluble/Miscible[3][6][7] |

Note: While 2-Propanol is miscible with many non-polar solvents, its solubility in very non-polar solvents like hexane is limited.[6]

Experimental Protocols

The determination of solubility, particularly miscibility, is a fundamental experimental procedure in chemistry. Below are detailed methodologies for assessing the solubility of this compound in an organic solvent.

Method 1: Visual Miscibility Determination

This is the most straightforward method for determining if two liquids are miscible.

Objective: To qualitatively determine if this compound and a test solvent are miscible.

Materials:

-

This compound

-

Test organic solvent

-

Two clean, dry test tubes or vials with caps

-

Pipettes or graduated cylinders for volume measurement

-

Vortex mixer (optional)

Procedure:

-

Label two test tubes, one as "Test" and the other as "Control."

-

To the "Test" test tube, add a specific volume (e.g., 2 mL) of the test organic solvent.

-

To the same test tube, add an equal volume (2 mL) of this compound.

-

Cap the test tube and gently invert it several times, or briefly vortex it to ensure thorough mixing.

-

Allow the mixture to stand undisturbed for a few minutes.

-

Observe the test tube against a well-lit background.

-

Miscible: If the mixture remains a single, clear phase with no visible interface, the liquids are miscible.

-

Immiscible: If two distinct layers form, the liquids are immiscible.

-

Partially Miscible: If the mixture initially appears homogeneous but then separates into two layers upon standing, or if one layer appears cloudy, the liquids are partially miscible.

-

-

The "Control" test tube containing only the test solvent can be used for comparison of clarity.

Method 2: Spectroscopic Analysis for Immiscible Systems

For a more quantitative assessment, especially in cases of partial miscibility or to determine the distribution of a solute, spectroscopic methods can be employed.

Objective: To quantify the concentration of a chromophoric solute in each phase of an immiscible this compound/solvent system.

Materials:

-

This compound

-

Immiscible organic solvent

-

A chromophoric solute soluble in at least one of the phases (e.g., a dye)

-

Separatory funnel

-

UV-Vis spectrophotometer and cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of the chromophoric solute in this compound of a known concentration.

-

In a separatory funnel, combine a known volume of the this compound stock solution with a known volume of the immiscible organic solvent.

-

Stopper the funnel and shake vigorously for 1-2 minutes to allow for partitioning of the solute.

-

Allow the layers to fully separate.

-

Carefully drain each layer into separate, labeled containers.

-

Measure the absorbance of each layer using the UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for the solute.

-

Using a pre-established calibration curve of absorbance versus concentration for the solute in each respective solvent, determine the concentration of the solute in each phase.

-

The ratio of the concentrations will give the partition coefficient, providing a quantitative measure of the solute's relative solubility in the two phases.

Visualizing Experimental and Logical Workflows

Below are Graphviz diagrams illustrating the decision-making process for solvent selection and the experimental workflow for miscibility testing.

Caption: Logical workflow for selecting a deuterated solvent.

Caption: Experimental workflow for visual miscibility determination.

References

- 1. organic chemistry - Deuterated solvents vs. regular solvents - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]

- 3. Isopropyl alcohol - Wikipedia [en.wikipedia.org]

- 4. Sixty Solvents [chem.rochester.edu]

- 5. Isopropanol | CH3CHOHCH3 | CID 3776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sellcellulose.com [sellcellulose.com]

- 7. Page loading... [wap.guidechem.com]

The Applications of Deuterated Isopropanol: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, deuterated isopropanol offers a versatile toolset for a range of applications, from elucidating molecular structures to understanding metabolic pathways and reaction mechanisms. This in-depth technical guide explores the core applications of deuterated isopropanol, providing detailed experimental protocols, quantitative data, and visualizations to facilitate its effective use in a laboratory setting.

Core Applications of Deuterated Isopropanol

Deuterated isopropanol, in its various isotopic forms (e.g., 2-propanol-OD, 2-propanol-d₇, 2-propanol-d₈), serves as a powerful tool in several scientific domains. Its utility stems from the replacement of hydrogen atoms with deuterium, a heavier, stable isotope of hydrogen. This substitution imparts subtle but significant changes to the molecule's physical and chemical properties, which can be exploited in various analytical and synthetic techniques.

The primary applications of deuterated isopropanol can be categorized as follows:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: As a deuterated solvent, it is essential for minimizing solvent interference in ¹H NMR, enabling the clear observation of analyte signals.[1]

-

Metabolic Tracing and Flux Analysis: Deuterium-labeled isopropanol can be introduced into biological systems to trace its metabolic fate, providing insights into enzyme kinetics and metabolic pathway fluxes.[2]

-

Chemical Synthesis: It serves as a source of deuterium for the synthesis of other deuterated compounds, which are valuable as internal standards in mass spectrometry or as therapeutic agents with altered metabolic profiles.[3]

-

Kinetic Isotope Effect (KIE) Studies: The difference in reaction rates between the deuterated and non-deuterated isotopologues provides valuable information for elucidating reaction mechanisms.[4][5]

Quantitative Data: A Comparative Analysis

The substitution of hydrogen with deuterium results in measurable differences in the physicochemical properties of isopropanol. These differences are fundamental to many of its applications.

| Property | Isopropanol (Non-deuterated) | 2-Propanol-d₈ | Source(s) |

| Molecular Formula | C₃H₈O | C₃D₈O | [6] |

| Molecular Weight ( g/mol ) | 60.10 | 68.14 | [6] |

| Boiling Point (°C) | 82.3 | 82.0 | [7] |

| Melting Point (°C) | -89.5 | -89.5 | [7] |

| Density (g/mL at 25°C) | 0.785 | 0.890 | [8] |

| Refractive Index (n20/D) | 1.377 | 1.373 | [8] |

Table 1: Comparison of Physicochemical Properties of Isopropanol and 2-Propanol-d₈.

The primary kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms. It is defined as the ratio of the rate constant of the reaction with the light isotopologue (kH) to the rate constant of the reaction with the heavy isotopologue (kD). A KIE greater than 1 (kH/kD > 1) indicates that the C-H bond is broken in the rate-determining step of the reaction.[9]

| Reaction | Substrate | kH (s⁻¹) | kD (s⁻¹) | kH/kD | Temperature (°C) | Reference |

| Solvolysis in water | Isopropyl bromide | - | - | 1.33 | 25 | [10] |

| Solvolysis in water | Isopropyl methanesulfonate | - | - | 1.15 | 25 | [4] |

| Solvolysis in water | Isopropyl p-toluenesulfonate | - | - | 1.14 | 25 | [4] |

Table 2: Secondary β-Deuterium Kinetic Isotope Effects for the Solvolysis of Isopropyl Compounds. Note: Specific rate constants were not provided in the source, only the rate ratio.

Experimental Protocols

Protocol for NMR Sample Preparation using 2-Propanol-d₈

This protocol outlines the steps for preparing a sample for ¹H NMR spectroscopy using 2-propanol-d₈ as the solvent.

Materials:

-

Analyte (5-25 mg for ¹H NMR)

-

2-Propanol-d₈ (Isopropanol-d₈), NMR grade (≥99.5 atom % D)

-

High-quality 5 mm NMR tube and cap

-

Pasteur pipette and glass wool

-

Vortex mixer (optional)

-

Internal standard (e.g., TMS), if required

Procedure:

-

Weigh the Analyte: Accurately weigh 5-25 mg of the purified analyte directly into a clean, dry vial.

-

Add Deuterated Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of 2-propanol-d₈ to the vial containing the analyte.

-

Dissolve the Sample: Gently swirl or vortex the vial to dissolve the analyte completely. If necessary, gentle warming in a water bath can be used, but ensure the solvent does not evaporate.

-

Filter the Solution: Place a small plug of glass wool into a Pasteur pipette. Filter the solution directly into the clean NMR tube to remove any particulate matter.[11]

-

Adjust Volume: Ensure the final volume of the solution in the NMR tube is approximately 4-5 cm in height.

-

Add Internal Standard (if applicable): If an internal standard like tetramethylsilane (TMS) is required for chemical shift referencing, add a very small amount (typically <1 µL) to the NMR tube.

-

Cap and Label: Cap the NMR tube securely and label it clearly with the sample identification.

-

Mix Thoroughly: Invert the capped NMR tube several times to ensure a homogeneous solution.

-

Clean the Tube: Before inserting into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with non-deuterated isopropanol to remove any fingerprints or dust.

Protocol for the Synthesis of 2-Iodopropane-d₇ from 2-Propanol-d₈

This protocol describes a method for the synthesis of 2-iodopropane-d₇, a useful deuterated building block, from 2-propanol-d₈.[3]

Materials:

-

2-Propanol-d₈ (Isopropanol-d₈)

-

Red phosphorus

-

Iodine

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-propanol-d₈ and red phosphorus.

-

Addition of Iodine: Slowly add iodine crystals to the stirred mixture. The reaction is exothermic and may require cooling in an ice bath to control the temperature.

-

Reflux: After the addition of iodine is complete, heat the reaction mixture to reflux using a heating mantle. Continue refluxing for several hours until the reaction is complete (monitor by TLC or GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully decant the liquid into a separatory funnel containing ice-cold water and diethyl ether.

-

Wash the ethereal layer sequentially with water and saturated aqueous sodium bicarbonate solution to remove any remaining iodine and acidic byproducts.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the dried organic solution to remove the sodium sulfate.

-

Remove the diethyl ether by rotary evaporation.

-

Purify the crude 2-iodopropane-d₇ by distillation to obtain the final product.

-

Protocol for Metabolic Tracing in Cell Culture using Deuterated Isopropanol

This protocol provides a general framework for tracing the metabolic fate of deuterated isopropanol in an adherent mammalian cell culture.

Materials:

-

Adherent mammalian cell line of interest

-

Cell culture plates (e.g., 6-well plates)

-

Standard cell culture medium

-

Dialyzed fetal bovine serum (dFBS)

-

Deuterated isopropanol (e.g., 2-propanol-d₇ or 2-propanol-d₈)

-

Phosphate-buffered saline (PBS), ice-cold

-

Metabolite extraction solvent (e.g., 80:20 methanol:water, -80°C)

-

Cell scraper

-

Centrifuge

-

LC-MS or GC-MS system for analysis

Procedure:

-

Cell Seeding: Seed the mammalian cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.

-

Preparation of Labeling Medium: Prepare the experimental medium by supplementing the base medium with dFBS and the desired concentration of deuterated isopropanol. A parallel control group with non-deuterated isopropanol should also be prepared.

-

Isotope Labeling:

-

Aspirate the standard growth medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed labeling medium (containing deuterated or non-deuterated isopropanol) to the respective wells.

-

Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the incorporation of deuterium into downstream metabolites.

-

-

Metabolite Extraction:

-

At each time point, rapidly aspirate the labeling medium.

-

Immediately wash the cells with ice-cold PBS to quench metabolic activity.

-

Add 1 mL of ice-cold 80:20 methanol:water to each well and place the plate on dry ice for 10 minutes.

-

Scrape the cells into the extraction solvent and transfer the lysate to a microcentrifuge tube.

-

-

Sample Processing:

-

Vortex the cell lysates thoroughly.

-

Centrifuge the lysates at high speed (e.g., 15,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.

-

Transfer the supernatant containing the metabolites to a new tube.

-

-

Analysis: Analyze the metabolite extracts by LC-MS or GC-MS to identify and quantify the deuterated metabolites.

Visualizations: Pathways and Workflows

Microbial Isopropanol Production Pathway

The following diagram illustrates the engineered metabolic pathway for isopropanol production in microorganisms like E. coli, starting from acetyl-CoA.[2][12][13][14][15][16][17]

Caption: Engineered microbial pathway for isopropanol synthesis.

Experimental Workflow for Drug Metabolism Study

This diagram outlines a general workflow for investigating the impact of deuteration on the metabolism of a drug candidate using deuterated isopropanol as a synthetic precursor.[18][19]

References

- 1. Isopropyl Alcohol Solvent Properties [macro.lsu.edu]

- 2. Engineered Synthetic Pathway for Isopropanol Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-IODOPROPANE-D7 | 101927-33-7 [chemicalbook.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Isopropanol | CH3CHOHCH3 | CID 3776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Isopropyl alcohol - Wikipedia [en.wikipedia.org]

- 8. monumentchemical.com [monumentchemical.com]

- 9. ias.ac.in [ias.ac.in]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mrforum.com [mrforum.com]

- 15. researchgate.net [researchgate.net]

- 16. Production of isopropanol by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Metabolic engineering of Candida utilis for isopropanol production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

2-Propanol-d8: An In-Depth Environmental and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate, ecotoxicity, and mammalian toxicity of 2-Propanol-d8. Due to the limited availability of direct experimental data for the deuterated analogue, this guide leverages the extensive data available for the non-deuterated form, 2-propanol (isopropanol), and discusses the potential influence of the kinetic isotope effect (KIE) on the environmental and toxicological profile of this compound.

Environmental Fate and Transport

The environmental fate and transport of a chemical describe its behavior and persistence in the environment. While specific data for this compound is scarce, the profile of 2-propanol provides a strong foundation for assessment.

Summary of Environmental Fate of 2-Propanol

| Parameter | Value/Description | Reference |

| Photodegradation (Atmosphere) | Half-life: 1 to 10 days, readily degraded by photochemically produced hydroxyl radicals. | [1] |

| Hydrolysis | Not expected to be a significant degradation pathway. | |

| Biodegradation (Aerobic) | Readily biodegradable. A study showed 53% degradation in 5 days. | |

| Bioaccumulation Potential | Not expected to significantly bioaccumulate. | [1] |

| Soil Mobility | Expected to have high mobility in soil and may leach into groundwater. | [1] |

Implications of Deuteration (Kinetic Isotope Effect)

The primary metabolic pathway for 2-propanol is oxidation to acetone, catalyzed by alcohol dehydrogenase (ADH). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a kinetic isotope effect (KIE), where the rate of a reaction involving the cleavage of a C-D bond is slower than that of a C-H bond.

For this compound, the KIE is most relevant to its biodegradation and metabolism, which are enzyme-mediated processes. The initial step of microbial degradation and mammalian metabolism involves the oxidation of the secondary alcohol, a process that breaks a C-D bond at the 2-position. Therefore, it can be anticipated that:

-

Biodegradation: The rate of biodegradation of this compound may be slower than that of 2-propanol. This could potentially lead to slightly longer persistence in the environment, although it is still expected to be readily biodegradable.

-

Metabolism: The metabolic conversion of this compound to acetone-d6 in mammals is likely to be slower than the metabolism of 2-propanol. This could result in a longer half-life and potentially altered toxicity profile.

Ecotoxicity Profile

The ecotoxicity profile provides information on the potential adverse effects of a substance on aquatic and terrestrial organisms. Again, data for 2-propanol is used as a surrogate for this compound.

Ecotoxicity of 2-Propanol

| Organism | Test Type | Endpoint | Value (mg/L) | Reference |

| Fish (Various species) | 96-hour LC50 | Acute toxicity | >100 | [1] |

| Daphnia magna (Water flea) | 48-hour EC50 | Acute immobilization | >100 | |

| Freshwater Algae | 72-hour EC50 | Growth inhibition | >100 |

The available data indicates that 2-propanol has a low order of acute toxicity to aquatic organisms.[1] Given the likely slower metabolism of this compound, it is plausible that its intrinsic toxicity to aquatic organisms would be similar to or slightly lower than 2-propanol, as the parent compound is the primary toxicant. However, without direct experimental data, this remains an assumption.

Mammalian Toxicity Profile

The mammalian toxicity of 2-propanol has been extensively studied. The primary effects of acute exposure are central nervous system (CNS) depression and irritation.

Mammalian Toxicity of 2-Propanol

| Test Type | Species | Route | Endpoint | Value | Reference |

| Acute Oral Toxicity | Rat | Oral | LD50 | 5045 mg/kg | [1] |

| Acute Dermal Toxicity | Rabbit | Dermal | LD50 | 12,800 mg/kg | [1] |

| Acute Inhalation Toxicity | Rat | Inhalation | LC50 (8 hours) | 16,000 ppm | [1] |

| Repeated Dose Toxicity (90-day) | Rat | Oral | NOAEL | 500 mg/kg/day | |

| Developmental Toxicity | Rat | Oral | NOAEL | 400 mg/kg/day | |

| Reproductive Toxicity | Rat | Oral | NOAEL | 500 mg/kg/day |

Metabolism and Potential Effects of Deuteration

2-propanol is metabolized in the liver by alcohol dehydrogenase (ADH) to acetone. Acetone is then further metabolized or excreted. The CNS depressant effects of 2-propanol are primarily caused by the parent compound, while acetone can also contribute to these effects.

The KIE on the ADH-mediated oxidation of this compound would likely lead to:

-

Slower Metabolism: A reduced rate of conversion to acetone-d6.

-

Prolonged Half-Life: this compound may remain in the body for a longer period compared to 2-propanol.

-

Altered Toxicity Profile: The slower metabolism could lead to a prolonged period of CNS depression from the parent compound. Conversely, the slower formation of the metabolite, acetone-d6, might reduce any toxicity associated with the metabolite itself. The overall effect on acute and chronic toxicity is difficult to predict without specific studies.

Experimental Protocols

The following are summaries of the standard OECD guidelines likely used for the toxicological evaluation of 2-propanol.

Table of Experimental Protocols

| Guideline | Test | Methodology Summary |

| OECD 201 | Freshwater Alga and Cyanobacteria, Growth Inhibition Test | Exponentially growing cultures of freshwater algae or cyanobacteria are exposed to the test substance in a liquid medium for 72 hours. The inhibition of growth is measured by cell counts or other biomass surrogates and compared to a control. The EC50 is calculated.[2][3][4][5] |

| OECD 202 | Daphnia sp. Acute Immobilisation Test | Young daphnids (<24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours, and the EC50 is determined.[6][7][8] |

| OECD 203 | Fish, Acute Toxicity Test | Fish are exposed to the test substance in freshwater for 96 hours. Mortality and other signs of toxicity are observed at 24, 48, 72, and 96 hours. The LC50 is calculated.[9][10][11][12][13] |

| OECD 401 | Acute Oral Toxicity | The test substance is administered in a single oral dose to groups of rodents. Animals are observed for mortality and clinical signs of toxicity for up to 14 days. The LD50 is determined. (Note: This guideline has been largely replaced by alternative methods like OECD 420, 423, and 425 to reduce animal usage).[14][15][16][17] |

| OECD 408 | Repeated Dose 90-Day Oral Toxicity Study in Rodents | The test substance is administered daily to groups of rodents for 90 days. Effects on body weight, food consumption, clinical signs, hematology, clinical chemistry, and organ pathology are evaluated to determine a No-Observed-Adverse-Effect Level (NOAEL).[18][19][20][21][22] |

| OECD 414 | Prenatal Developmental Toxicity Study | Pregnant female rodents or rabbits are administered the test substance during the period of organogenesis. Dams are observed for signs of toxicity, and fetuses are examined for developmental abnormalities to determine a NOAEL for maternal and developmental toxicity.[1][23][24][25][26] |

Signaling Pathways and Molecular Mechanisms

The primary toxicological effect of 2-propanol is CNS depression. This is believed to be mediated, at least in part, through the potentiation of the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the brain. Alcohols can enhance the influx of chloride ions through the GABA-A receptor channel, leading to hyperpolarization of the neuron and reduced neuronal excitability.

While specific studies on the direct interaction of 2-propanol with other signaling pathways are limited, chronic alcohol exposure is known to induce adaptive changes in various signaling cascades.

Below is a diagram illustrating the metabolic pathway of this compound and the key point where the kinetic isotope effect is expected to have an impact.

Caption: Metabolic pathway of this compound highlighting the kinetic isotope effect.

The following diagram illustrates a simplified workflow for assessing the environmental and toxicological profile of a deuterated compound like this compound, relying on data from its non-deuterated analogue.

Caption: Workflow for assessing the profile of a deuterated compound.

Conclusion

The environmental and toxicological profile of this compound is largely inferred from the extensive data available for 2-propanol. 2-Propanol is a substance with low environmental persistence and low acute toxicity to both aquatic organisms and mammals. The primary toxicological concern is CNS depression at high concentrations.

The key difference for this compound is the potential for a kinetic isotope effect to slow its rate of metabolism by alcohol dehydrogenase. This could lead to a longer half-life and potentially altered duration of effect. However, without direct experimental data, the precise impact of deuteration on the environmental and toxicological profile of 2-propanol remains an area for further research. This guide serves as a comprehensive resource based on current knowledge, highlighting areas where further investigation is warranted.

References

- 1. oecd.org [oecd.org]

- 2. biotecnologiebt.it [biotecnologiebt.it]

- 3. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

- 4. shop.fera.co.uk [shop.fera.co.uk]

- 5. oecd.org [oecd.org]

- 6. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 7. shop.fera.co.uk [shop.fera.co.uk]

- 8. biotecnologiebt.it [biotecnologiebt.it]

- 9. oecd.org [oecd.org]

- 10. eurofins.com.au [eurofins.com.au]

- 11. Acute toxicity of injected drugs and substances in fish [protocols.io]

- 12. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 13. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. oecd.org [oecd.org]

- 16. scribd.com [scribd.com]

- 17. oecd.org [oecd.org]

- 18. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]

- 19. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. ask-force.org [ask-force.org]

- 23. catalog.labcorp.com [catalog.labcorp.com]

- 24. ecetoc.org [ecetoc.org]

- 25. oecd.org [oecd.org]

- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Commercial Sources and Availability of 2-Propanol-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources, availability, and key technical data for 2-Propanol-d8 (Isopropanol-d8), a deuterated solvent essential for a range of scientific applications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work.

Introduction to this compound

This compound, the fully deuterated form of isopropanol, is a critical solvent and reagent in various scientific disciplines.[1] Its primary application lies in Nuclear Magnetic Resonance (NMR) spectroscopy, where its use as a solvent eliminates interfering signals from non-deuterated solvent protons, allowing for clearer analysis of the compound of interest.[2][3] Additionally, its compatibility with a wide array of organic and organometallic compounds makes it a versatile choice for studying natural products, synthetic molecules, and biomolecules.[1] Beyond NMR, this compound serves as a valuable tool in metabolic studies, acting as a tracer to elucidate biochemical pathways, and in the synthesis of other deuterated compounds.[4]

Commercial Availability and Major Suppliers

This compound is readily available from a multitude of global chemical suppliers who specialize in stable isotope-labeled compounds. These suppliers offer various grades, isotopic purities, and quantities to meet diverse research and development needs. The product is typically packaged in glass bottles or ampoules to ensure stability and prevent contamination.

Below is a summary of major suppliers and the typical product specifications offered:

| Supplier | Typical Isotopic Purity (atom % D) | Available Quantities |

| Sigma-Aldrich (Merck) | ≥99.5 | 1 g, 5 g, 10 g, 25 g |

| Thermo Fisher Scientific | ≥99.5 | 1 g, 5 g, 10 g, 25 g |

| Cambridge Isotope Laboratories, Inc. | ≥99.5 | 1 g, 5 g, 10 g, 25 g |

| Carl ROTH | ≥99.5 | 5 mL, 10 mL, 25 mL |

| Apollo Scientific | >99.5 | 1ml, 5ml |

| BOC Sciences | ≥99 | Custom quantities available |

| Simson Pharma Limited | High Purity | Custom quantities available |

| ZEOtope | >99.5 | Small packs to bulk quantities |

Note: This table is a representative summary. For the most current and detailed information, including pricing and regional availability, it is recommended to consult the suppliers' websites directly.

Technical Data and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective application in experimental design.

| Property | Value |

| Chemical Formula | C₃D₈O |

| Molecular Weight | 68.14 g/mol |

| CAS Number | 22739-76-0 |

| Appearance | Colorless liquid |

| Density | 0.890 g/mL at 25 °C[5] |

| Boiling Point | 82 °C[5] |

| Melting Point | -89.5 °C[5] |

| Refractive Index (n20/D) | 1.3728[5] |

| Solubility | Completely soluble in water[6] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Protocol for NMR Sample Preparation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most common application for this compound. The following is a generalized protocol for preparing a sample for NMR analysis.

Objective: To prepare a homogeneous solution of an analyte in this compound suitable for high-resolution NMR spectroscopy.

Materials:

-

Analyte (solid or liquid)

-

This compound (NMR grade, ≥99.5 atom % D)

-

5 mm NMR tubes

-

Pasteur pipette and bulb

-

Small vial

-

Filter (e.g., cotton plug or syringe filter)

-

Vortex mixer (optional)

Methodology:

-

Analyte Weighing/Measurement:

-

For a solid sample, accurately weigh approximately 1-10 mg of the analyte directly into a clean, dry vial.

-

For a liquid sample, add 1-2 drops of the analyte to the vial.

-

-

Solvent Addition:

-

Add approximately 0.6-0.7 mL of this compound to the vial containing the analyte. The final volume should be sufficient to create a column of liquid approximately 4-5 cm high in a standard 5 mm NMR tube.

-

-

Dissolution:

-

Gently swirl or vortex the vial to dissolve the analyte completely. If necessary, gentle warming in a water bath may aid dissolution. Ensure the sample is fully dissolved to avoid solid particles in the NMR tube, which can adversely affect the spectral quality.

-

-

Filtration and Transfer:

-

To remove any particulate matter, filter the solution directly into a clean, dry NMR tube. This can be achieved by passing the solution through a Pasteur pipette with a small cotton plug at the bottom.

-

-

Capping and Labeling:

-

Securely cap the NMR tube to prevent solvent evaporation and contamination.

-

Label the NMR tube clearly with the sample identification.

-

-

Homogenization:

-

Gently invert the NMR tube several times to ensure the solution is homogeneous.

-

-

Instrument Analysis:

-

Insert the prepared NMR tube into the spinner turbine and place it in the NMR spectrometer for analysis.

-

Conceptual Workflow for a Metabolic Tracer Study

This compound can be used as a stable isotope tracer to investigate metabolic pathways. The deuterium atoms act as a label that can be tracked using mass spectrometry (MS).

Objective: To trace the metabolic fate of 2-Propanol within a biological system (e.g., cell culture or in vivo model).

Conceptual Steps:

-

System Preparation: Prepare the biological system for the study (e.g., culture cells to a specific confluency).

-

Tracer Introduction: Introduce a known concentration of this compound into the system.

-

Incubation: Incubate the system for a defined period to allow for metabolic processing of the tracer.

-

Metabolite Extraction: Quench the metabolic activity and extract the metabolites from the biological matrix.

-

Sample Preparation for MS: Prepare the extracted metabolites for mass spectrometry analysis. This may involve derivatization to enhance volatility and ionization.

-

MS Analysis: Analyze the sample using a mass spectrometer to detect and quantify the deuterated metabolites.

-

Data Analysis: Identify the metabolites that have incorporated the deuterium label and quantify their abundance to map the metabolic pathways.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

References

- 1. Synthesis of Deuterated Compounds by Flow Chemistry | CoLab [colab.ws]